c-Kit-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
c-Kit-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the mechanism of action of c-Kit-IN-1 (also known as DCC-2618 or Ripretinib), a potent and selective kinase inhibitor. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the inhibitor's interaction with the c-Kit signaling pathway and its cellular consequences.
Core Mechanism of Action
c-Kit-IN-1 is a "switch-control" kinase inhibitor that targets the proto-oncogene c-Kit, a receptor tyrosine kinase.[1][2] Under normal physiological conditions, the binding of stem cell factor (SCF) to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.[3] Mutations in the c-Kit gene can lead to constitutive, ligand-independent activation of the kinase, driving the growth of various cancers, including gastrointestinal stromal tumors (GISTs), mastocytosis, and certain types of leukemia.[1][2]
c-Kit-IN-1 functions by binding to the "switch pocket" of the c-Kit kinase domain, forcing it into an inactive conformation.[1] This mechanism of action is effective against both wild-type c-Kit and a broad spectrum of activating and drug-resistant mutants. By locking the kinase in an inactive state, c-Kit-IN-1 effectively blocks the downstream signaling pathways that promote cancer cell growth and survival.
Quantitative Data: Inhibitory Profile of c-Kit-IN-1
The inhibitory activity of c-Kit-IN-1 has been characterized against a panel of kinases, demonstrating high potency for c-Kit and its mutants, as well as for the closely related platelet-derived growth factor receptor alpha (PDGFRα). The following table summarizes the half-maximal inhibitory concentrations (IC50) of c-Kit-IN-1 against various kinases.
| Target Kinase | IC50 (nM) |
| c-Kit (Wild-Type) | 6 |
| c-Kit (V654A) | 8 |
| c-Kit (T670I) | 18 |
| c-Kit (D816H) | 5 |
| c-Kit (D816V) | 14 |
| PDGFRα | 30 |
| PDGFRβ | 13 |
Signaling Pathway Inhibition
The activation of c-Kit initiates several key downstream signaling cascades. c-Kit-IN-1, by inhibiting the kinase activity of c-Kit, effectively abrogates these pathways. The major signaling pathways affected are:
-
RAS/ERK Pathway: Typically involved in cell proliferation.
-
PI3K/AKT Pathway: A critical pathway for cell survival and inhibition of apoptosis.
-
JAK/STAT Pathway: Plays a role in cell growth and differentiation.
-
PLCγ Pathway: Involved in cell proliferation and calcium signaling.
The following diagram illustrates the c-Kit signaling pathway and the point of inhibition by c-Kit-IN-1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of c-Kit-IN-1.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of c-Kit by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human c-Kit enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
c-Kit-IN-1 (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well white opaque plates
Procedure:
-
Reaction Setup: In a 96-well plate, add 5 µL of a 2x concentration of the test compound (c-Kit-IN-1) dissolved in assay buffer.
-
Enzyme Addition: Add 2.5 µL of a 4x concentration of the c-Kit enzyme to each well.
-
Substrate/ATP Mix: Prepare a 4x concentrated mixture of the kinase substrate and ATP in assay buffer.
-
Initiate Reaction: Add 2.5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of c-Kit-IN-1 relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells expressing c-Kit (e.g., GIST-T1 cell line)
-
Complete cell culture medium
-
c-Kit-IN-1 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of c-Kit-IN-1 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Western Blotting for Phospho-c-Kit
This technique is used to detect the phosphorylation status of c-Kit, providing a direct measure of its activation state.
Materials:
-
Cells expressing c-Kit
-
c-Kit-IN-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Kit, anti-total-c-Kit, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with c-Kit-IN-1 for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against total c-Kit and a loading control to ensure equal protein loading.[5][6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells expressing c-Kit
-
c-Kit-IN-1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with c-Kit-IN-1 for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating a kinase inhibitor and the logical relationship between c-Kit-IN-1's action and its cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. promega.com [promega.com]
- 5. origene.com [origene.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
